2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-3-27-14-6-4-13(5-7-14)18-23-22-15-8-9-17(24-25(15)18)28-11-16(26)21-19-20-12(2)10-29-19/h4-10H,3,11H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIQOOGEVOMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as c-met kinase) and inhibit its activity. This inhibition could lead to a decrease in the signaling pathways regulated by the target protein, resulting in changes at the cellular level.
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially leading to anti-tumor effects.
Pharmacokinetics
Similar compounds have shown potential as orally active inhibitors, suggesting that this compound may also have good oral bioavailability.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole ring, a pyridazine moiety, and a thioether linkage that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A related compound exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . These findings suggest that modifications in the structure can lead to enhanced anticancer activity.
Antimicrobial Properties
1,2,4-triazoles are known for their antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities. For example, certain triazole compounds demonstrated MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound under investigation may share similar properties due to its structural components.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives have been reported to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. For instance, studies have shown that specific triazoles can inhibit c-Met kinase activity at nanomolar concentrations . This suggests a potential for developing targeted therapies using this compound.
The biological activity of this compound likely involves multiple mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives increase ROS levels within cells, contributing to cytotoxic effects.
- Inhibition of Signaling Pathways : Targeting pathways such as c-Met can disrupt tumor growth and metastasis.
Case Studies
These studies emphasize the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects on Bioactivity :
- The 4-methylthiazol-2-yl group in the target compound introduces a heterocyclic motif absent in analogues like 721964-51-8 (4-fluorophenyl). This likely enhances binding to kinases or receptors requiring sulfur-mediated interactions, as seen in thiazole-containing drugs like dasatinib .
- Lin28-1632 demonstrates that methyl groups on the triazolo-pyridazine core (C3) improve protein-binding specificity, as seen in its CSC differentiation effects. The target compound’s 4-ethoxyphenyl group may similarly optimize hydrophobic interactions .
Physicochemical Properties :
- The thioacetamide bridge in the target compound and analogues (e.g., Compound 24 ) increases metabolic stability compared to ester or amide linkages. However, electron-withdrawing groups (e.g., fluorine in 721964-51-8 ) may reduce solubility relative to the thiazole derivative .
- Lin28-1632 ’s N-methylphenyl acetamide substituent contributes to higher logP values, suggesting the target compound’s thiazole group balances lipophilicity and aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid with 4-methylthiazol-2-amine, analogous to methods in (e.g., HATU-mediated amidation) .
- Brominated analogues (e.g., Compound 25 ) require careful halogenation steps, whereas the target compound avoids bromine, simplifying purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
